molecular formula C11H12O B12859000 2,5,6-Trimethyl-1-benzofuran CAS No. 92016-80-3

2,5,6-Trimethyl-1-benzofuran

Cat. No.: B12859000
CAS No.: 92016-80-3
M. Wt: 160.21 g/mol
InChI Key: QCRMYXDOAGNTHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5,6-Trimethyl-1-benzofuran is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing fused benzene and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5,6-Trimethyl-1-benzofuran can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. This method typically involves the etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,5,6-Trimethyl-1-benzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound and introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Oxidation reactions can be carried out using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions can be performed using halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2,5,6-Trimethyl-1-benzofuran has a wide range of scientific research applications due to its unique chemical structure and properties. Some of the key applications include:

Mechanism of Action

The mechanism of action of 2,5,6-Trimethyl-1-benzofuran depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes . The exact molecular pathways involved can vary based on the specific biological context.

Comparison with Similar Compounds

2,5,6-Trimethyl-1-benzofuran can be compared with other benzofuran derivatives to highlight its uniqueness. Similar compounds include:

    2-Methylbenzofuran: Lacks the additional methyl groups at positions 5 and 6, resulting in different chemical properties and reactivity.

    5,6-Dimethylbenzofuran: Lacks the methyl group at position 2, which can affect its chemical behavior and applications.

    Benzofuran: The parent compound without any methyl substitutions, which has different physical and chemical properties.

The presence of three methyl groups in this compound makes it more hydrophobic and can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

2,5,6-trimethyl-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-7-4-10-6-9(3)12-11(10)5-8(7)2/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRMYXDOAGNTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20669355
Record name 2,5,6-Trimethyl-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92016-80-3
Record name 2,5,6-Trimethyl-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.